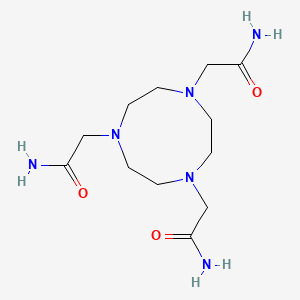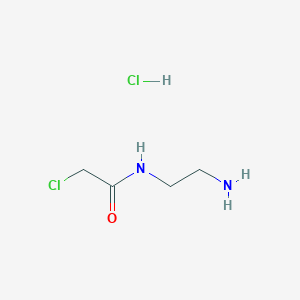
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is an organic compound with the molecular formula C8H8F2S2 and a molecular weight of 206.28 g/mol . This compound features a phenylene ring substituted with two fluorine atoms and two methylsulfane groups, making it a unique structure in the realm of organosulfur compounds.
Mecanismo De Acción
- Liu, L., Zou, H., Miao, X., Yip, H.-L., Deng, W., & Cao, Y. (2022). Stepwise on-surface synthesis of thiophene-based polymeric ribbons by coupling reactions and the carbon–fluorine bond cleavage. Physical Chemistry Chemical Physics, 24(2), 1047–1054
- ChemicalBook. (n.d.). 1,4-Bis(4-pyridyl)-2-fluorobenzene (CAS 1429342-58-4) Chemical Properties, Melting Point, Boiling Point, Density, Molecular Formula, Molecular Weight, Toxicity, Structure, Customs Code, etc
- Chemsrc. (2024). (2,3-difluoro-1,4-phenylene)bis(trimethylsilane) (CAS No. 867366-94-7)
- ChemicalBook. (n.d.). 2,5-Difluoro-1,4-phenylene diboronic acid (CAS 1256358-83-4) Chemical Properties
- Europe PMC. (2014). Long-term air-stable n-channel organic thin-film transistors using 2,5-difluoro-1,4-phenylene-bis {2-[4-(trifluoromethyl)phenyl]acrylonitrile}
Métodos De Preparación
The synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) typically involves the reaction of 2,3-difluorobenzene with methylsulfane under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve bulk manufacturing processes that ensure consistent quality and yield .
Análisis De Reacciones Químicas
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfane compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparación Con Compuestos Similares
(2,3-Difluoro-1,4-phenylene)bis(methylsulfane) can be compared with similar compounds such as:
(2,5-Difluoro-1,4-phenylene)bis(methylsulfane): This compound has fluorine atoms at different positions on the phenylene ring, which can affect its chemical properties and reactivity.
(2,3-Difluoro-1,4-phenylene)bis(trimethylsilane): This compound features trimethylsilane groups instead of methylsulfane groups, leading to different chemical behavior and applications.
((2,3-dimethyl-1,4-phenylene)bis(oxy))bis(trimethylsilane):
The uniqueness of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) lies in its specific substitution pattern and the presence of both fluorine and methylsulfane groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,3-difluoro-1,4-bis(methylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBIWARSDWWWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)SC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-(trifluoromethylsulfonyloxy)thieno[2,3-f][1]benzothiol-8-yl] trifluoromethanesulfonate](/img/structure/B6291797.png)






